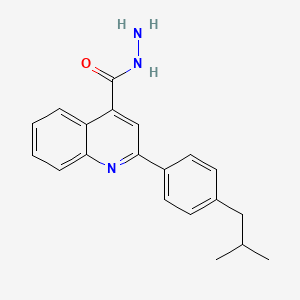
2-(4-Isobutylphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antibacterial Activities
2-(4-Isobutylphenyl)quinoline-4-carbohydrazide and its derivatives have been explored for their potential antimicrobial activities. Studies have synthesized and tested various compounds for their efficacy against a range of bacterial and fungal species:
Synthesis of Pyrrolylthieno[2,3-b]-quinoline Derivatives : Compounds synthesized using 2-carbohydrazide derivatives showed promising antibacterial and antifungal activities. The synthesis involved key intermediates such as 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8- tetrahydrothieno[2,3-b]quinoline and its corresponding 2-carbohydrazide derivative, indicating the significance of the carbohydrazide group in the bioactivity of these compounds (Geies, Bakhite, & El-Kashef, 1998).
New Quinoline Thiosemicarbazide Derivatives : The reactions involving quinoline-2-carbohydrazide and subsequent treatments to produce various derivatives highlighted the compound's role as a precursor in synthesizing biologically active molecules with antimicrobial properties. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the versatility of the carbohydrazide structure in medicinal chemistry (Keshk et al., 2008).
Antimicrobial Potential of Carbohydrazide Derivatives : A series of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized, indicating the quinoline core's significant role in therapeutic potentials. These derivatives exhibited antimicrobial properties, with one compound emerging as a particularly active antimicrobial agent. This study emphasized the synthesis process's efficiency and the significance of the carbohydrazide structure in developing potential antimicrobial agents (Bello et al., 2017).
Evaluation of Some Quinoline Derivatives : Quinoline-2-carbohydrazide was used to synthesize derivatives with an azole nucleus. These compounds were tested against a variety of microorganisms, revealing their good to moderate activity. The study underlines the potential of carbohydrazide-modified quinoline derivatives in antimicrobial applications (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Bioactive Compounds Development
The carbohydrazide structure in quinoline derivatives has been a focal point in synthesizing bioactive compounds with potential therapeutic applications:
Synthesis and Biological Evaluation : The study focused on synthesizing quinoline derivatives with a triazole-thiol ring, assessing their antimicrobial properties against bacteria and fungi. The process involved the reaction of substituted quinoline-4-carbohydrazides, further highlighting the carbohydrazide's significance in creating bioactive compounds (Vaghasiya et al., 2014).
Docking Applications and In Vitro Evaluation : Quinoline derivatives and their metal complexes were synthesized, characterized, and evaluated for their antimicrobial activity and interaction with microorganisms at the in silico level. The study provided insights into the structural properties and potential therapeutic applications of these compounds (Ali et al., 2019).
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODWIAKQPAXIIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
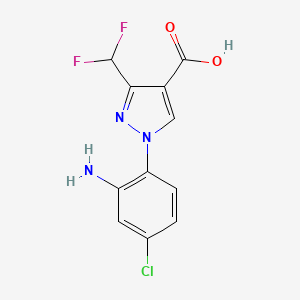

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)
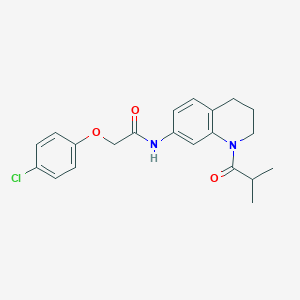
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)
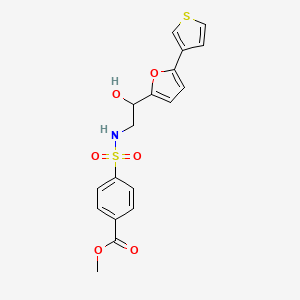
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
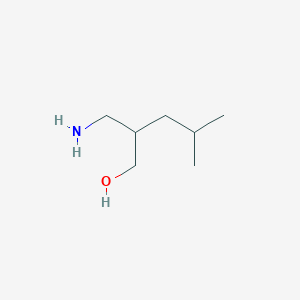
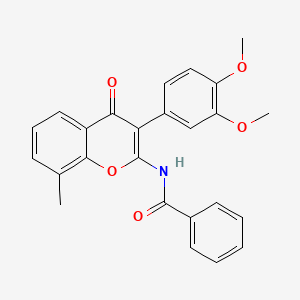
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
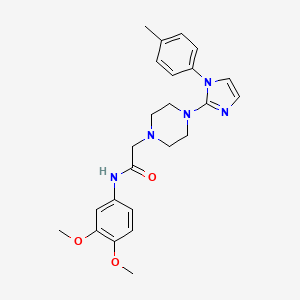
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)
